molecular formula C16H23NOS B4263740 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide

Cat. No. B4263740
M. Wt: 277.4 g/mol
InChI Key: WWLPNFYHGAJCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide, also known as BTCP, is a synthetic compound that belongs to the thiophene class of compounds. It was first synthesized in the 1970s as a potential analgesic, but it was later found to have other pharmacological properties that could be useful in scientific research.

Mechanism of Action

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide acts as a dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide has been shown to increase dopamine levels in the nucleus accumbens, a region of the brain that is associated with reward and pleasure. It has also been shown to increase locomotor activity and induce hyperthermia in animal models. Additionally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide has been shown to have analgesic properties, although the exact mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide in lab experiments is its high affinity for the dopamine transporter, which allows for precise studies of dopamine reuptake inhibition. However, one limitation of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide is its potential for abuse, as it has been shown to have stimulant-like effects in animal models.

Future Directions

There are several potential future directions for research involving N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide. One area of interest is the development of new dopamine reuptake inhibitors that are more selective and have fewer side effects than current drugs. Additionally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide could be used to study the effects of dopamine reuptake inhibitors on the developing brain, as well as their potential for abuse and addiction. Finally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide could be used in combination with other drugs to study the interactions between different neurotransmitter systems in the brain.

Scientific Research Applications

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide has been used extensively in scientific research as a tool to study the mechanisms of action of various drugs and neurotransmitters. It has been shown to have a high affinity for the dopamine transporter and can be used to study the effects of dopamine reuptake inhibitors on the central nervous system.

properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-ethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-3-13-6-7-15(19-13)16(18)17-10(2)14-9-11-4-5-12(14)8-11/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLPNFYHGAJCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC(C)C2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-ethylthiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide
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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide

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